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Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715 hydrochloride is an orally available, potent, and reversible inhibitor of Type I
protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a
crucial role in cellular processes by methylating arginine residues on histone and non-histone
proteins.[1][3] Dysregulation of Type | PRMTSs, particularly PRMT1, is implicated in the
development and progression of numerous solid and hematopoietic cancers, making them a
compelling therapeutic target.[2][4]

GSK3368715 functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding
to the enzyme-substrate complex to prevent the transfer of methyl groups.[1][4] This action
inhibits the monomethylation and asymmetric dimethylation of arginine-containing substrates,
which can suppress tumor cell proliferation, migration, and invasion.[2] Preclinical studies have
demonstrated its anti-tumor activity across a range of cancer models.[5][6] This document
provides a comprehensive overview of the preclinical data for GSK3368715, including its
inhibitory activity, efficacy in various cancer models, effects on key signaling pathways, and
detailed experimental protocols.

Quantitative Data Presentation
In Vitro Inhibitory Activity
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GSK3368715 exhibits potent inhibition of several Type | PRMT enzymes, with nanomolar
efficacy against its primary target, PRMT1. The half-maximal inhibitory concentrations (IC50)
against a panel of PRMTs are summarized below.

Target Enzyme IC50 (nM)[6]
PRMT1 3.1

PRMTS8 1.7

PRMTG6 5.7

PRMT3 48

PRMT4 1148

In Vitro Anti-proliferative Activity

The compound has shown broad anti-proliferative effects in a large panel of cancer cell lines.[4]
[6] A cytotoxic response, as opposed to a cytostatic one, was notably observed in
hematological cancer models.[4]

Cell Line | Cancer

Metric Value (nM)[6] Effect Type[4]
Type
Toledo (DLBCL) glC50 59 Cytotoxic
Lymphoma Cell Lines - - Cytotoxic (56%)

Acute Myeloid

. Cytotoxic (50%)
Leukemia (AML)

Solid Tumor Cell Lines - - Cytostatic (most)

In Vivo Anti-Tumor Efficacy in Xenograft Models

GSK3368715 has demonstrated significant dose-dependent tumor growth inhibition and, in
some cases, tumor regression in various cell line and patient-derived xenograft (PDX) models.

[6]
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Tumor Growth Inhibition

Cancer Model Dosing (mg/kg)
(TGI) | Effect[6]
Toledo (DLBCL) >75 Tumor Regression
BxPC3 (Pancreatic) 150 78% TGl
BxPC3 (Pancreatic) 300 97% TGl
Clear Cell Renal Carcinoma 150 98% TGl
Triple-Negative Breast Cancer 150 85% TGl
Pancreatic Adenocarcinoma 300 >90% TGl (in a subset of
(PDX) animals)

Signaling Pathways and Mechanism of Action

Inhibition of Type | PRMTs by GSK3368715 leads to a global shift in arginine methylation
states, decreasing asymmetric dimethylarginine (ADMA) while increasing monomethylarginine
(MMA) and symmetric dimethylarginine (SDMA).[4][6] This alteration impacts several
oncogenic signaling pathways.[1]

EGFR Signaling: PRMTL1 can activate the EGFR pathway. GSK3368715-mediated inhibition
of PRMT1 can lead to the downregulation of this key cancer signaling pathway.[1]

Wnt Signaling: PRMTL1 is known to activate the canonical Wnt signaling pathway. Inhibition
by GSK3368715 can suppress this pathway, which is crucial for the proliferation of many
cancer types.[3]

RNA Metabolism & DNA Damage Response: PRMT1 plays a significant role in RNA splicing
and the DNA damage response.[3] Its inhibition can impair these processes, potentially
leading to genomic instability and tumor growth inhibition.[1]

Synergy with PRMTS5 Inhibition: A key finding is the synergistic anti-tumor effect when

GSK3368715 is combined with PRMT5 inhibition.[7][8] This is particularly relevant in cancers
with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][8] MTAP deletion
causes the buildup of the metabolite methylthioadenosine (MTA), an endogenous inhibitor of
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PRMTS5.[7][9] This pre-existing inhibition of PRMT5 sensitizes cancer cells to the effects of
GSK3368715.[4][71[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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